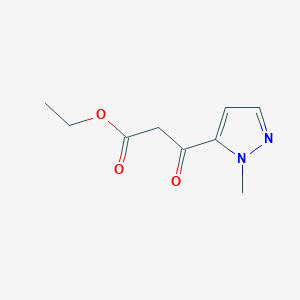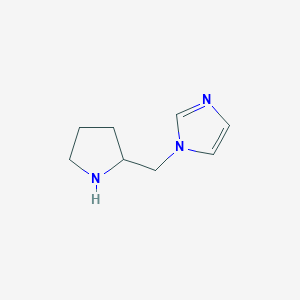
6-(dimethylamino)-3-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(dimethylamino)-3-methylpyrimidin-4(3H)-one” is a systemic, eradicant fungicide . It has a high aqueous solubility and is quite volatile . Based on its chemical properties, it may leach to groundwater . It can be persistent in soil systems .
Synthesis Analysis
The synthesis of dihydropyrimidinone (DHPM) derivatives, which are similar to the compound , has been achieved using Citrus macroptera juice via the Biginelli reaction . This method showed better yield, shorter reaction time, and did not require an organic solvent for the reaction .Chemical Reactions Analysis
The compound “4-Dimethylaminopyridine (DMAP)”, which is structurally similar to “this compound”, is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Mecanismo De Acción
The mechanism of action of 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This compound has been shown to have a high affinity for zinc ions, and its fluorescence properties are highly dependent on the presence of zinc ions. This compound has also been shown to have potential as a photosensitizer, which could have applications in photodynamic therapy.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been found to protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. In addition, this compound has been shown to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one is its high affinity for metal ions, which makes it a useful fluorescent probe for the detection of metal ions in biological systems. This compound also has good biocompatibility and low toxicity, which makes it a potential candidate for drug delivery systems. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain laboratory experiments.
Direcciones Futuras
There are several potential future directions for the study of 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one. One area of research could be the development of new methods for the synthesis of this compound and other pyrimidine derivatives. Another area of research could be the study of this compound's potential use as a photosensitizer in photodynamic therapy. Additionally, the study of this compound's potential neuroprotective effects could lead to the development of new treatments for neurodegenerative diseases.
Métodos De Síntesis
6-(dimethylamino)-3-methylpyrimidin-4(3H)-one can be synthesized by several methods, including the reaction of 6-chloro-3-methylpyrimidin-4(3H)-one with dimethylamine in the presence of a base. This reaction leads to the formation of this compound and hydrochloric acid as a byproduct. Another method involves the reaction of 6-bromo-3-methylpyrimidin-4(3H)-one with dimethylamine in the presence of a base.
Aplicaciones Científicas De Investigación
6-(dimethylamino)-3-methylpyrimidin-4(3H)-one has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological systems. This compound has also been used as a pH indicator and has been shown to have potential applications in the field of electrochemistry. In addition, this compound has been studied for its potential use as a drug delivery system and has been shown to have good biocompatibility and low toxicity.
Safety and Hazards
Propiedades
IUPAC Name |
6-(dimethylamino)-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9(2)6-4-7(11)10(3)5-8-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTWJKTVLOJQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2900240.png)
![9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2900241.png)
![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2900244.png)
![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)





